

A Comparative Analysis of Bupirimate and its Predecessor Ethirimol in Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

[City, State] – [Date] – This comprehensive guide provides a detailed comparative study of the pyrimidine fungicides **Bupirimate** and its predecessor, ethirimol. Tailored for researchers, scientists, and drug development professionals, this publication offers an objective analysis of their performance, supported by available data, and outlines detailed experimental methodologies for their evaluation.

Introduction

Bupirimate and ethirimol are systemic fungicides belonging to the pyrimidine group, primarily utilized for the control of powdery mildew diseases in various crops. Developed as successors to earlier fungicides, they share a common mechanism of action through the inhibition of adenosine deaminase (ADA), a crucial enzyme in purine metabolism. This guide delves into a comparative analysis of their chemical properties, fungicidal spectrum, and the biochemical pathways they influence.

Chemical and Physical Properties

Bupirimate, chemically known as 5-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate, and ethirimol, or 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol, share a similar core structure. The key difference lies in the substituent at the 4-position of the pyrimidine ring, which influences their physical and chemical characteristics, and ultimately their fungicidal activity.



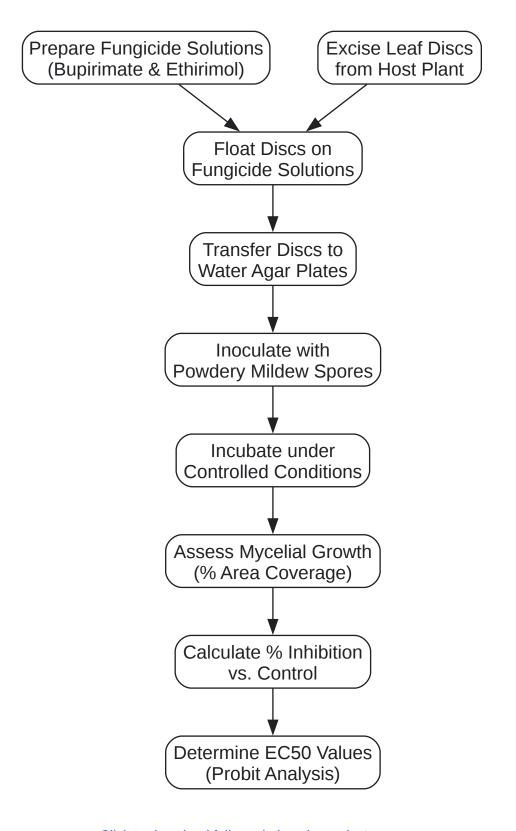
Property	Bupirimate	Ethirimol
Chemical Formula	C13H24N4O3S	C11H19N3O
Molar Mass	316.42 g/mol	209.29 g/mol
Appearance	Pale tan solid[1]	White crystal[2]
Water Solubility	Moderately soluble	Moderately soluble[3]
Systemic Activity	Yes, with translaminar mobility and xylem translocation[4]	Yes, absorbed by roots and translocated[5]

Mechanism of Action: Adenosine Deaminase Inhibition

Both **Bupirimate** and ethirimol exert their fungicidal effects by inhibiting the enzyme adenosine deaminase (ADA).[5][6] ADA is responsible for the deamination of adenosine to inosine, a critical step in the purine salvage pathway. Inhibition of this enzyme leads to an accumulation of adenosine, which can become toxic to the fungal cell and disrupt nucleic acid synthesis. This shared mechanism of action places both fungicides in the same Fungicide Resistance Action Committee (FRAC) group.

Signaling Pathway of Adenosine Deaminase Inhibition





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- To cite this document: BenchChem. [A Comparative Analysis of Bupirimate and its Predecessor Ethirimol in Fungicidal Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668056#a-comparative-study-of-bupirimate-and-its-predecessor-ethirimol]

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